3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carbonitrile
Description
3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carbonitrile is a polycyclic heterocyclic compound featuring a fused thienopyridine scaffold annulated with an eight-membered cyclooctane ring. The structure includes a carbonitrile group at position 2 and an amino group at position 3 (Figure 1). This compound’s unique architecture confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Its synthesis typically involves multi-step cyclization and functionalization reactions, as seen in analogous systems .
Properties
IUPAC Name |
6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c15-8-12-13(16)10-7-9-5-3-1-2-4-6-11(9)17-14(10)18-12/h7H,1-6,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGSEJFLEYCDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and various pharmacological properties based on recent research findings.
Chemical Structure and Properties
The compound's structure can be summarized with the molecular formula and a CAS number of 3414166. The compound features a thieno[3,2-e]pyridine core which is known for its diverse biological activities.
Synthesis
Recent studies have focused on synthesizing various derivatives of thieno[3,2-e]pyridine compounds. For instance, a notable synthesis method involves the reaction of 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile with different reagents to yield functionalized products with enhanced biological properties .
Anticancer Activity
Research indicates that derivatives of thieno[3,2-e]pyridine exhibit significant anticancer properties. In one study, compounds derived from this scaffold demonstrated IC50 values ranging from 25 to 130 nM against various cancer cell lines including HCT116 (colorectal cancer) and MDA-MB-231 (triple-negative breast cancer) .
Table 1: Anticancer Activity of Thieno[3,2-e]pyridine Derivatives
| Compound ID | Cell Line | IC50 (nM) | Activity Level |
|---|---|---|---|
| 4h | HCT116 | 25 | High |
| 5i | MDA-MB-231 | 120 | Moderate |
| 5h | HCT116 | 200 | Moderate |
| 5j | MDA-MB-231 | 350 | Low |
These findings suggest that modifications to the thieno[3,2-e]pyridine structure can enhance its anticancer efficacy.
Antimicrobial and Anti-inflammatory Activities
Beyond anticancer properties, thieno[3,2-e]pyridine derivatives have also shown promising antimicrobial and anti-inflammatory effects. A study highlighted their ability to inhibit bacterial growth and reduce inflammation in vitro. For example, certain derivatives were effective against Gram-positive bacteria and demonstrated anti-inflammatory activity comparable to standard drugs like indomethacin .
Case Studies
- Case Study on Anticancer Activity : A specific derivative of thieno[3,2-e]pyridine was evaluated for its effects on cell proliferation in cancer cell lines. The compound exhibited over 85% inhibition of cell growth at a concentration of 1 µM in both HCT116 and MDA-MB-231 cells .
- Case Study on Anti-inflammatory Effects : Another study assessed the anti-inflammatory potential of thieno[3,2-e]pyridine derivatives using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema comparable to conventional anti-inflammatory agents .
Scientific Research Applications
Medicinal Chemistry
Antiplatelet Activity
Research indicates that derivatives of thieno[2,3-b]pyridine, including compounds similar to 3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carbonitrile, exhibit significant antiplatelet activity. These compounds can inhibit platelet aggregation and are being studied for their potential in preventing thrombotic events in patients with cardiovascular diseases such as Acute Coronary Syndromes (ACS) .
Neuroprotective Effects
Some studies have suggested that the compound may possess neuroprotective properties. Its structural analogs have been shown to exhibit activity against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . This opens avenues for further exploration in treating conditions like Alzheimer's and Parkinson's disease.
Synthetic Organic Chemistry
Synthesis of Novel Heterocycles
The compound serves as a precursor in the synthesis of various bicyclic and tricyclic heterocycles. For instance, it can be transformed into other functionalized derivatives through reactions involving carbonitrile groups. This versatility makes it a valuable building block in synthetic organic chemistry .
Reactions and Yield Optimization
In a study focusing on the synthesis of related compounds, 3-amino derivatives were synthesized with varying yields through different reaction pathways. For example, the synthesis of 2-[2-(4-chlorophenyl)-2-oxoethoxy]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile was achieved with a yield of 87% using specific reagents and conditions . Such findings highlight the compound's utility in developing efficient synthetic routes for complex molecules.
Material Science
Polymer Chemistry
The compound's unique chemical structure allows it to be incorporated into polymer matrices to enhance material properties. Research is ongoing into its use as a monomer or additive in creating polymers with improved thermal stability and mechanical strength . The incorporation of such heterocycles into polymer systems could lead to innovative materials with tailored functionalities.
Data Summary
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Antiplatelet activity; potential neuroprotective effects |
| Synthetic Organic Chemistry | Precursor for novel heterocycles; optimization of reaction yields |
| Material Science | Use as a monomer/additive in polymers for enhanced properties |
Case Studies
- Antiplatelet Study : A series of thieno[2,3-b]pyridine derivatives were tested for their ability to inhibit platelet aggregation. The results indicated that certain derivatives showed promising results comparable to existing antiplatelet medications .
- Neuroprotective Research : Investigations into the neuroprotective effects of thieno[3,2-e]pyridine derivatives revealed their potential in reducing oxidative stress markers in neuronal cell cultures .
- Synthetic Pathways : A detailed study on the synthesis of various cyclooctyl derivatives demonstrated the effectiveness of this compound as a versatile building block in organic synthesis .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Notes:
- Cyclooctane Derivatives: The target compound shares its eight-membered ring with 4-(2-fluorophenyl)-2-methoxy derivatives but differs in substituents.
- Smaller Ring Systems: Thieno[3,2-b]pyridine-2-carbonitrile (six-membered) lacks the conformational flexibility of the cyclooctane ring, leading to reduced steric hindrance and altered reactivity .
- Heteroatom Variations: Imidazo-thieno-pyrimidine derivatives (e.g., compound 107 in ) incorporate sulfur and nitrogen heteroatoms in fused rings, which modulate electronic properties and bioavailability compared to the target compound.
Physicochemical Properties
Table 2: Key Physicochemical Comparisons
Key Observations :
- The cyclooctane ring in the target compound contributes to lower solubility in polar solvents due to increased hydrophobicity .
- Methoxy-substituted analogues exhibit higher solubility in DMF/ethanol mixtures, whereas aryl-substituted thieno[2,3-b]pyridines show poor solubility due to planar aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
